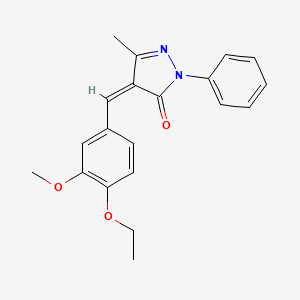

isonicotinaldehyde 1H-benzimidazol-2-ylhydrazone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

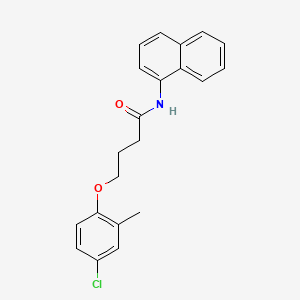

イソニコチナルデヒド 1H-ベンゾイミダゾール-2-イルヒドラゾンは、ベンゾイミダゾール誘導体のクラスに属する化合物です。 これらの化合物は、抗寄生虫、抗酸化、抗癌などの様々な生物学的活性で知られています 。イソニコチナルデヒド 1H-ベンゾイミダゾール-2-イルヒドラゾンの構造は、ヒドラゾン部分に結合したベンゾイミダゾール環からなり、さらにイソニコチナルデヒド基に結合しています。

準備方法

合成経路と反応条件

イソニコチナルデヒド 1H-ベンゾイミダゾール-2-イルヒドラゾンの合成は、通常、イソニコチナルデヒドと 1H-ベンゾイミダゾール-2-イルヒドラジンの縮合反応を伴います。 この反応は、通常、メタノールまたはエタノールなどの溶媒中で還流条件下で行われます 。この反応は次のように表すことができます。

Isonicotinaldehyde+1H-benzimidazol-2-ylhydrazine→Isonicotinaldehyde 1H-benzimidazol-2-ylhydrazone

工業的生産方法

イソニコチナルデヒド 1H-ベンゾイミダゾール-2-イルヒドラゾンの具体的な工業的生産方法は十分に文書化されていませんが、一般的なアプローチは、実験室規模の合成プロセスをスケールアップすることです。これには、より高い収率と純度を達成するために、温度、溶媒、反応時間などの反応条件を最適化することが含まれます。

化学反応の分析

反応の種類

イソニコチナルデヒド 1H-ベンゾイミダゾール-2-イルヒドラゾンは、次のような様々な化学反応を起こします。

酸化: この化合物は、対応する酸化物を生成するために酸化することができます。

還元: 還元反応により、ヒドラゾン部分はヒドラジン誘導体に変換される可能性があります。

置換: この化合物は、特にベンゾイミダゾール環で置換反応を受ける可能性があります。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のための様々な求電子剤が含まれます .

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化により酸化物が生成され、還元によりヒドラジン誘導体が生成される可能性があります。

科学研究への応用

イソニコチナルデヒド 1H-ベンゾイミダゾール-2-イルヒドラゾンには、いくつかの科学研究への応用があります。

化学: 他のベンゾイミダゾール誘導体の合成における前駆体として使用されます。

生物学: 特にトリキネラ・スピラリスに対して抗寄生虫活性を示します.

産業: 新しい医薬品や農薬の開発に使用されます。

科学的研究の応用

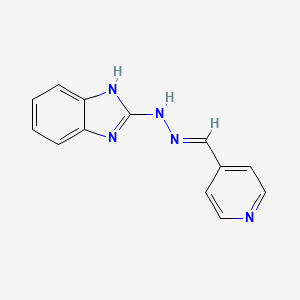

2-[(2E)-2-[(PYRIDIN-4-YL)METHYLIDENE]HYDRAZIN-1-YL]-1H-1,3-BENZODIAZOLE has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

Industry: It may be used in the development of new materials with specific electronic or optical properties.

作用機序

イソニコチナルデヒド 1H-ベンゾイミダゾール-2-イルヒドラゾンの作用機序は、様々な分子標的や経路との相互作用を伴います。 この化合物の抗寄生虫活性は、寄生虫に酸化ストレスを引き起こし、死に至らしめる能力に起因しています 。 その抗酸化活性は、水素原子移動 (HAT)、単電子移動後のプロトン移動 (SPLET)、ラジカル付加体形成 (RAF) などのいくつかの可能な反応経路を通じてフリーラジカルを捕捉する能力によるものです .

類似化合物の比較

類似化合物

イソニコチノイルヒドラゾン: これらの化合物は、類似のヒドラゾン部分を共有していますが、アルデヒド基が異なります.

ベンゾイミダゾール誘導体: 2-フェニルベンゾイミダゾールなどの化合物は、同様のコア構造を持っていますが、置換基が異なります.

独自性

イソニコチナルデヒド 1H-ベンゾイミダゾール-2-イルヒドラゾンは、他の類似化合物ではあまり見られない、抗寄生虫活性と抗酸化活性を組み合わせているため、ユニークです .

類似化合物との比較

Similar Compounds

4-[(E)-[(2E)-2-[(PYRIDIN-4-YL)METHYLIDENE]HYDRAZIN-1-YLIDENE]METHYL]PYRIDINE: This compound shares a similar structure but differs in the position of the pyridine ring.

1,2-DI(4-PYRIDYL)ETHYLENE: Another related compound with two pyridine rings connected by an ethylene bridge.

Uniqueness

2-[(2E)-2-[(PYRIDIN-4-YL)METHYLIDENE]HYDRAZIN-1-YL]-1H-1,3-BENZODIAZOLE is unique due to the presence of both pyridine and benzodiazole rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.

特性

分子式 |

C13H11N5 |

|---|---|

分子量 |

237.26 g/mol |

IUPAC名 |

N-[(E)-pyridin-4-ylmethylideneamino]-1H-benzimidazol-2-amine |

InChI |

InChI=1S/C13H11N5/c1-2-4-12-11(3-1)16-13(17-12)18-15-9-10-5-7-14-8-6-10/h1-9H,(H2,16,17,18)/b15-9+ |

InChIキー |

SNMXNQRKRHANMS-OQLLNIDSSA-N |

異性体SMILES |

C1=CC=C2C(=C1)NC(=N2)N/N=C/C3=CC=NC=C3 |

正規SMILES |

C1=CC=C2C(=C1)NC(=N2)NN=CC3=CC=NC=C3 |

溶解性 |

7.9 [ug/mL] (The mean of the results at pH 7.4) |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-Amino-4-phenyl-6-p-tolyl-thieno[2,3-b]pyridin-2-yl)-phenyl-methanone](/img/structure/B11691844.png)

![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B11691856.png)

![2-(1-naphthyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11691860.png)

![2-(4-bromonaphthalen-1-yl)-N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11691861.png)

![5,7-dimethyl-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene][1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11691880.png)

![(5Z)-2-(3,5-dimethylanilino)-5-[(2-methylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B11691887.png)

![N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-methyl-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B11691915.png)